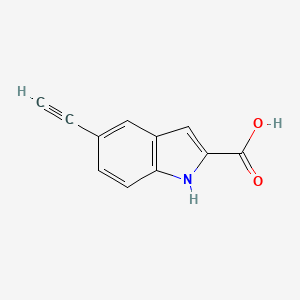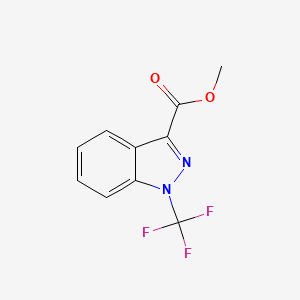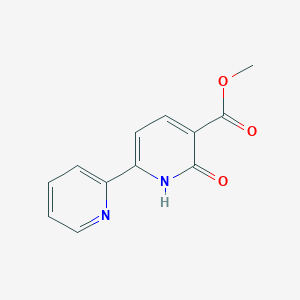
4,4-Difluoro-5-(methylamino)pentane-1,2-diol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Difluoro-5-(methylamino)pentane-1,2-diol hydrochloride is a chemical compound with the molecular formula C6H14ClF2NO2 and a molecular weight of 205.63 g/mol . This compound is characterized by the presence of fluorine atoms, a methylamino group, and a diol structure, making it a unique entity in the realm of organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-5-(methylamino)pentane-1,2-diol hydrochloride typically involves multiple steps, starting from readily available precursors. The process may include:
Fluorination: Introduction of fluorine atoms into the pentane backbone.
Amination: Incorporation of the methylamino group.
Diol Formation: Introduction of hydroxyl groups at the 1 and 2 positions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Difluoro-5-(methylamino)pentane-1,2-diol hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Use of nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction would regenerate the diol structure.
Applications De Recherche Scientifique
4,4-Difluoro-5-(methylamino)pentane-1,2-diol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4,4-Difluoro-5-(methylamino)pentane-1,2-diol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms may enhance its binding affinity and specificity, while the diol structure allows for hydrogen bonding interactions. These properties enable the compound to modulate biological pathways effectively.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4-Difluoro-5-(ethylamino)pentane-1,2-diol hydrochloride
- 4,4-Difluoro-5-(propylamino)pentane-1,2-diol hydrochloride
Uniqueness
4,4-Difluoro-5-(methylamino)pentane-1,2-diol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
2913279-24-8 |
|---|---|
Formule moléculaire |
C6H14ClF2NO2 |
Poids moléculaire |
205.63 g/mol |
Nom IUPAC |
4,4-difluoro-5-(methylamino)pentane-1,2-diol;hydrochloride |
InChI |
InChI=1S/C6H13F2NO2.ClH/c1-9-4-6(7,8)2-5(11)3-10;/h5,9-11H,2-4H2,1H3;1H |
Clé InChI |
LEDGMGNXZQGGRS-UHFFFAOYSA-N |
SMILES canonique |
CNCC(CC(CO)O)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 1,1-dioxo-octahydro-1lambda6-pyrrolo[3,4-e][1,2]thiazine-6-carboxylate](/img/structure/B13462931.png)

![rac-(1R,4S,5S)-4-(5-methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13462935.png)










